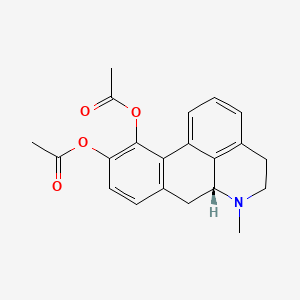

Apomorphine diacetate

Description

Properties

CAS No. |

6191-56-6 |

|---|---|

Molecular Formula |

C21H21NO4 |

Molecular Weight |

351.4 g/mol |

IUPAC Name |

[(6aR)-11-acetyloxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-yl] acetate |

InChI |

InChI=1S/C21H21NO4/c1-12(23)25-18-8-7-15-11-17-19-14(9-10-22(17)3)5-4-6-16(19)20(15)21(18)26-13(2)24/h4-8,17H,9-11H2,1-3H3/t17-/m1/s1 |

InChI Key |

PJAGGJPKGNYFJH-QGZVFWFLSA-N |

Isomeric SMILES |

CC(=O)OC1=C(C2=C(C[C@@H]3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |

Canonical SMILES |

CC(=O)OC1=C(C2=C(CC3C4=C(CCN3C)C=CC=C42)C=C1)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Direct Acetylation of Apomorphine

The most straightforward method for synthesizing apomorphine diacetate involves the acetylation of apomorphine’s phenolic hydroxyl groups. Apomorphine contains two reactive hydroxyl moieties, which can be esterified using acetylating agents such as acetic anhydride or acetyl chloride.

Procedure :

- Reaction Setup : Apomorphine free base (1 equiv) is dissolved in anhydrous pyridine or dimethylformamide (DMF) under nitrogen atmosphere.

- Acetylation : Acetic anhydride (2.2 equiv) is added dropwise at 0–5°C, followed by stirring at room temperature for 12–24 hours.

- Workup : The mixture is quenched with ice-cold water, and the precipitate is filtered, washed with sodium bicarbonate solution, and recrystallized from ethanol.

Key Considerations :

Synthesis via Intermediate Protection

Industrial-scale production often employs protective group strategies to enhance selectivity. A patented method (CN100497315C) describes the synthesis of (R)-(-)-apomorphine intermediates, which can be adapted for diacetate preparation:

Stepwise Process :

- Isoquinoline Derivatization : Isoquinoline is functionalized via acid-catalyzed addition with benzoyl chloride and potassium cyanide to form 1-cyano-2-benzoyl-1,2-dihydroisoquinoline.

- Nitrobenzylation : Reaction with 2-nitro-3,4-dimethoxybenzyl chloride introduces a nitro-substituted benzyl group.

- Cyclization and Reduction : Pschorr cyclization and hydroboration reduction yield racemic apomorphine dimethyl ether.

- Resolution and Acetylation :

Advantages :

- Stereochemical Control : The resolution step ensures enantiopurity, critical for pharmacological activity.

- Scalability : This method achieves >80% yield at the acetylation stage, suitable for industrial production.

Analytical Characterization

Chromatographic Validation

High-performance liquid chromatography (HPLC) is employed to assess purity and stability:

- Column : C18 reverse-phase column (4.6 × 150 mm, 5 μm).

- Mobile Phase : Acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid.

- Retention Time : this compound elutes at 4.2 minutes, distinct from degradation products like oxoapomorphine (6.8 minutes).

Stability Data :

| Condition | Degradation (%) | Major Degradant |

|---|---|---|

| 0.02 M NaOH, 45°C | 98.5 | Oxoapomorphine |

| 0.02 M HCl, 45°C | 12.3 | N-Oxide derivative |

| 1.2% H₂O₂, 45°C | 34.7 | Quinone methide |

This compound exhibits greater stability in acidic conditions compared to the free base, with <15% degradation over 60 minutes.

Industrial Optimization Strategies

Racemization and Recycling

A critical innovation in patent CN100497315C involves the racemization of undesired (S)-(+)-apomorphine dimethyl ether:

- Base-Catalyzed Racemization : Treatment with KOtBu in DMSO at 120°C converts the (S)-enantiomer back to the racemic mixture, which is re-resolved to maximize yield.

Economic Impact :

Chemical Reactions Analysis

Types of Reactions

Apomorphine diacetate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form apomorphine N-oxide.

Reduction: Reduction reactions can convert this compound back to apomorphine.

Substitution: The diacetate groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Apomorphine N-oxide.

Reduction: Apomorphine.

Substitution: Various substituted apomorphine derivatives.

Scientific Research Applications

Apomorphine diacetate is a chemical compound with applications in several scientific and medical fields. Apomorphine is a dopamine agonist used to treat Parkinson's disease and erectile dysfunction . this compound shares similar properties and potential applications .

Chemical and Physical Properties

This compound has the molecular formula C21H21NO4 . PubChem provides detailed information on its structure, identifiers, chemical and physical properties, spectral information, and related records .

Parkinson's Disease

Apomorphine is effective in reducing OFF time in Parkinson’s disease patients with motor fluctuations . A study demonstrated that apomorphine infusion (APO) significantly reduced OFF time and improved ON time without troublesome dyskinesia over 64 weeks . The mean change from baseline in daily OFF time was -3.66 hours, and the mean change in ON time without troublesome dyskinesia was 3.31 hours . Additionally, the daily levodopa-equivalent dose decreased by 543 mg, and the levodopa dose decreased by 273 mg .

Apomorphine formulations with glutathione and ascorbic acid exhibit superior tolerability and a reduced occurrence of skin nodule formation and panniculitis when administered subcutaneously . The aqueous composition of apomorphine, including reduced glutathione and ascorbic acid, has a pH of about 3 to 7.4 . This composition prevents or reduces inflammatory reactions, nodule formation, and panniculitis in the subcutaneous tissue at the administration site .

Erectile Dysfunction and Restless Legs Syndrome

Apomorphine can treat sexual dysfunction, male erectile dysfunction, and restless legs syndrome . The method involves administering an aqueous composition to a subject in need .

Prevention of Panniculitis and Skin Irritation

This compound can prevent, reduce, or ameliorate panniculitis associated with subcutaneous administration of apomorphine . It also helps in preventing or reducing the formation of subcutaneous nodules, inflammation, and irritation of the skin associated with apomorphine administration .

Safety and Tolerability

Long-term studies have confirmed the safety and efficacy of apomorphine infusion, with the most common adverse events being mild to moderate infusion site nodules, somnolence, and nausea . A study reported that 16.7% of patients discontinued the open-label phase (OLP) due to adverse events, including infusion site reactions and fatigue .

Apomorphine and Oxidative Degradation

Mechanism of Action

Apomorphine diacetate exerts its effects by stimulating dopamine receptors, particularly D2, D3, and D5 receptors. This stimulation enhances dopaminergic signaling in the brain, which is crucial for motor control. The compound’s action in the caudate-putamen region of the brain is responsible for its therapeutic effects in Parkinson’s disease .

Comparison with Similar Compounds

Apomorphine Hydrochloride

- Molecular Formula: C₁₇H₁₇NO₂·2HCl .

- Stability : Rapidly degrades in solution, turning green upon exposure to air or light, limiting its shelf life .

- Therapeutic Use : Primarily employed as an emetic in veterinary medicine and secondarily for Parkinson’s disease .

- Regulatory Status : FDA-listed under HS 29213099 and SITC 51453, with a distinct Unique Ingredient Identifier .

N-n-Propyl Diacetate and Ascorbate Derivatives

- Stability : These derivatives, including the N-n-propyl diacetate, demonstrate enhanced air and light stability compared to apomorphine base, attributed to esterification .

- Pharmacological Activity : Retain potent emetic properties and show significant morphine antagonism in preclinical models .

Key Comparative Data

Functional and Structural Insights

- Solubility : Apomorphine hydrochloride, being a salt, likely has higher aqueous solubility than the diacetate ester, which may exhibit better lipid solubility for enhanced blood-brain barrier penetration.

- Synthesis : Diacetate derivatives are synthesized via esterification, which masks reactive hydroxyl groups, reducing oxidation and prolonging activity .

- Clinical Relevance : this compound’s stability makes it preferable for long-term storage and subcutaneous formulations in Parkinson’s therapy, whereas the hydrochloride’s instability restricts its use to acute settings .

Research Findings and Implications

- Stability Studies : Esterification (e.g., diacetate, ascorbate) significantly improves apomorphine’s chemical resilience, addressing a major limitation of the hydrochloride form .

- Efficacy : Both diacetate and hydrochloride forms retain dopamine agonist activity, but the diacetate’s extended stability correlates with better patient compliance in chronic Parkinson’s management .

- Safety : Degradation products of unstable apomorphine salts may pose toxicity risks, underscoring the diacetate’s clinical advantage .

Q & A

Q. What are best practices for presenting this compound research in compliance with journal guidelines?

- Methodological Answer : Format tables in Microsoft Word with Roman numerals and self-explanatory titles. For figures, avoid overcrowding chemical structures and prioritize color-coded dose-response trends. Ensure permissions for reused content and adhere to FAIR data principles for supplementary materials .

Q. How should researchers address potential confounding factors in this compound clinical trials?

- Methodological Answer : Use stratified randomization to balance groups by age, sex, and baseline dopamine levels. Pre-register trials on platforms like ClinicalTrials.gov and include sensitivity analyses to assess unmeasured confounders. Report confidence intervals and p-values for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.